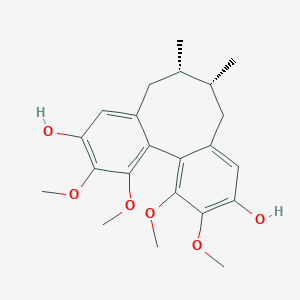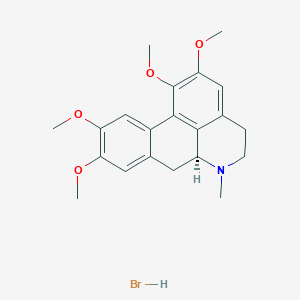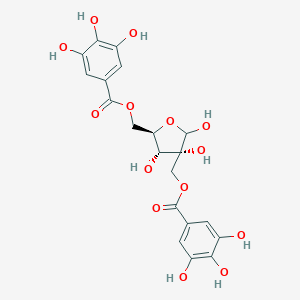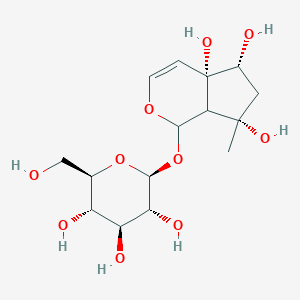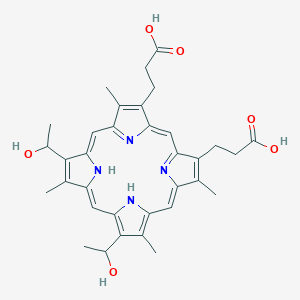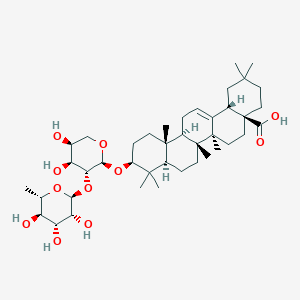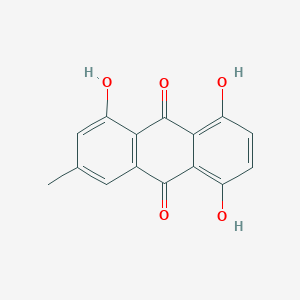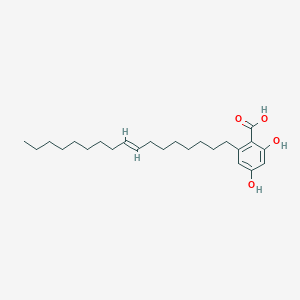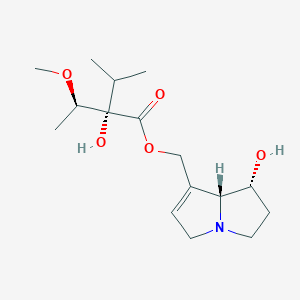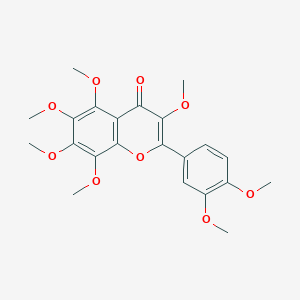
7-Hydroxyisoflavon
Übersicht
Beschreibung
7-Hydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants. It is characterized by the presence of a hydroxy group at the 7th position of the isoflavone structure. This compound has garnered significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .
Wissenschaftliche Forschungsanwendungen
7-Hydroxyisoflavone has a wide range of applications in scientific research:
Wirkmechanismus
7-Hydroxyisoflavone exerts its effects through various molecular targets and pathways:
Estrogenic Activity: It binds to estrogen receptors, mimicking the effects of estrogen.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes.
Neuroprotective Activity: It modulates neuronal pathways and protects against oxidative stress.
Similar Compounds:
Daidzein: Another isoflavone with similar estrogenic and antioxidant properties.
Genistein: Known for its strong estrogenic and anticancer activities.
Formononetin: Exhibits similar biological activities but differs in its metabolic pathways.
Uniqueness: 7-Hydroxyisoflavone is unique due to its specific hydroxy substitution at the 7th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavones .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Hydroxyisoflavone for laboratory experiments include its availability, low cost, and stability. It is also relatively easy to synthesize and is readily available from a variety of sources. Additionally, it has been studied extensively and has been found to have a variety of potential therapeutic effects.
The main limitation of using 7-Hydroxyisoflavone for laboratory experiments is that it is difficult to obtain in large quantities. Additionally, it is not as well studied as some other compounds, so its effects may not be as well understood.
Zukünftige Richtungen
For the study of 7-Hydroxyisoflavone include further research into its potential therapeutic effects, particularly in the realms of health and nutrition. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insight into its potential therapeutic effects. Additionally, further research into its potential interactions with other compounds and drugs could provide valuable insight into its potential therapeutic applications. Finally, further research into its potential applications in lab experiments could provide valuable insight into its potential uses in the laboratory.
Biochemische Analyse
Biochemical Properties
7-Hydroxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with the action of aromatase (EC 1.14.14.14), an oxidoreductase enzyme, thereby reducing the production of estrogenic steroid hormones . It also plays a role in the biosynthesis of isoflavonoids by producing 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin .
Cellular Effects
7-Hydroxyisoflavone has significant effects on various types of cells and cellular processes. It has been shown to modulate adenosine monophosphate-activated protein kinase (AMPK) activity, which is involved in the regulation of homeostasis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Hydroxyisoflavone exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to both estrogen α and β receptors due to its similar size and chemical structure to human estrogens . This binding interaction is thought to contribute to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxyisoflavone can change over time. It has been crystallized and identified as having two solvent-free conformational polymorphs and five solvates, which differ in their mode of packing and molecular conformation .
Metabolic Pathways
7-Hydroxyisoflavone is involved in the phenylpropanoid pathway, a crucial metabolic pathway in plant-environment interactions that produces secondary metabolites like flavonoids and isoflavonoids .
Subcellular Localization
The subcellular localization of 7-Hydroxyisoflavone is not explicitly documented. Isoflavones are known to play pivotal roles in plant-microbe interactions such as rhizobia-legume symbiosis and defense responses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Hydroxyisoflavone can be synthesized through various methods. One common approach involves the condensation of resorcinol with substituted phenylacetic acids in a one-pot synthesis . Another method includes the use of acetobromoglucose with 2,4-dihydroxy-phenyl benzyl ketones, followed by glycosylation .
Industrial Production Methods: Industrial production of 7-Hydroxyisoflavone often involves the use of mechanochemical methods to prepare solvent adducts and polymorphs . These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form isoflavanones.
Substitution: It can undergo substitution reactions to form derivatives like 7-hydroxyisoflavone O-glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are often used.
Substitution: Glycosylation reactions typically use acetobromoglucose and catalysts like oxalic acid.
Major Products:
Oxidation: Quinones.
Reduction: Isoflavanones.
Substitution: O-glucosides and other glycosylated derivatives.
Eigenschaften
IUPAC Name |
7-hydroxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOZARWBMFKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156626 | |
| Record name | 7-Hydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13057-72-2 | |
| Record name | 7-Hydroxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


